molecular formula C10H20 B14720423 1,2-Dimethylcyclooctane CAS No. 13151-94-5

1,2-Dimethylcyclooctane

Cat. No.: B14720423
CAS No.: 13151-94-5
M. Wt: 140.27 g/mol
InChI Key: OJGUADSLWNGMCA-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms on adjacent carbon atoms are replaced by methyl groups. This compound exists in two stereoisomeric forms: cis-1,2-dimethylcyclooctane and trans-1,2-dimethylcyclooctane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclooctane can be synthesized through various organic reactions. One common method involves the alkylation of cyclooctane using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclooctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst to yield saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), metal catalysts (palladium, platinum)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclooctanes

Scientific Research Applications

1,2-Dimethylcyclooctane has various applications in scientific research, including:

    Chemistry: It is used as a model compound to study the conformational analysis and stereochemistry of cycloalkanes.

    Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted.

    Industry: It is used as an intermediate in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclooctane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems.

Comparison with Similar Compounds

1,2-Dimethylcyclooctane can be compared with other similar compounds, such as:

    Cyclooctane: The parent compound without methyl substitutions.

    1,1-Dimethylcyclooctane: A structural isomer with both methyl groups on the same carbon atom.

    1,2-Dimethylcyclohexane: A smaller ring analog with similar methyl substitutions.

Uniqueness: this compound is unique due to its specific ring size and methyl substitution pattern, which influence its chemical reactivity and physical properties

Properties

CAS No.

13151-94-5

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,2-dimethylcyclooctane

InChI

InChI=1S/C10H20/c1-9-7-5-3-4-6-8-10(9)2/h9-10H,3-8H2,1-2H3

InChI Key

OJGUADSLWNGMCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCC1C

Origin of Product

United States

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